
Fumaric acid, dihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, dihydrazide is a chemical compound derived from fumaric acid, a naturally occurring organic acid. Fumaric acid is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis . This compound is a derivative where the carboxylic acid groups of fumaric acid are converted to hydrazide groups.
準備方法
Synthetic Routes and Reaction Conditions
Fumaric acid, dihydrazide can be synthesized through the reaction of fumaric acid with hydrazine. The reaction typically involves heating fumaric acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C4H4O4+2N2H4→C4H8N4O2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. The process involves the use of hydrazine hydrate and fumaric acid under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Fumaric acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where the hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Fumaric acid, dihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial products, including polymers and resins.
作用機序
The mechanism of action of fumaric acid, dihydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The hydrazide groups can form stable complexes with metal ions, which can influence its reactivity and biological activity.
類似化合物との比較
Similar Compounds
Maleic acid, dihydrazide: Similar to fumaric acid, dihydrazide but derived from maleic acid.
Succinic acid, dihydrazide: Another similar compound derived from succinic acid.
Adipic acid, dihydrazide: Derived from adipic acid and used in similar applications.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the trans-configuration in fumaric acid provides distinct chemical properties compared to its cis-isomer, maleic acid. This configuration influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
3538-81-6 |
|---|---|
分子式 |
C4H8N4O2 |
分子量 |
144.13 g/mol |
IUPAC名 |
(E)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1+ |
InChIキー |
SNVRDQORMVVQBI-OWOJBTEDSA-N |
異性体SMILES |
C(=C/C(=O)NN)\C(=O)NN |
正規SMILES |
C(=CC(=O)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


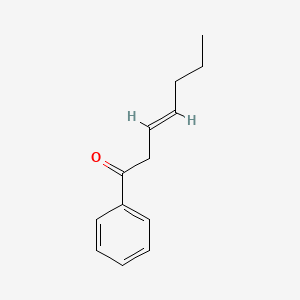
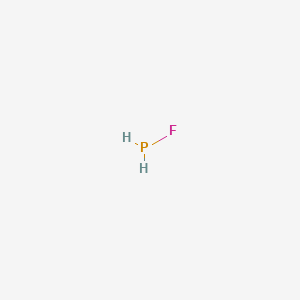
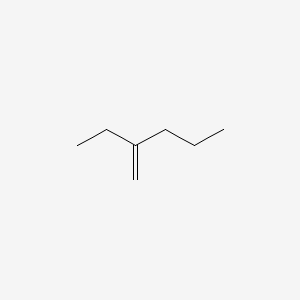
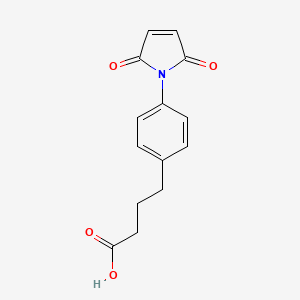
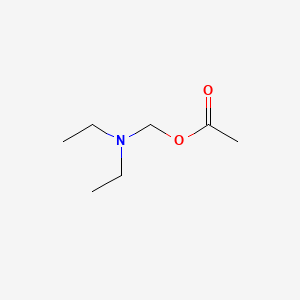
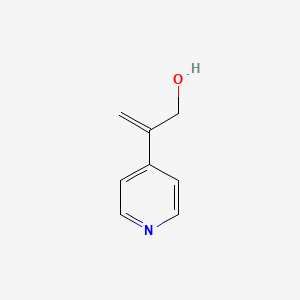
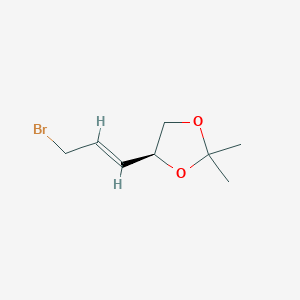
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
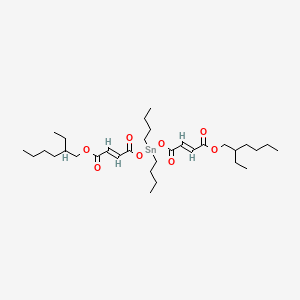


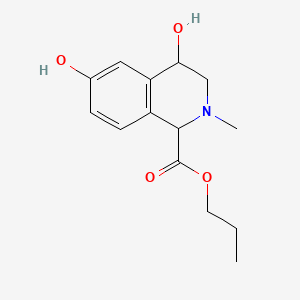
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
